3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 537667-67-7
Cat. No.: VC4566057
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537667-67-7 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 |
| IUPAC Name | 3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-21-17(24)16-15(12-7-3-4-8-13(12)19-16)20-18(21)25-11-14(23)22-9-5-2-6-10-22/h3-4,7-8,19H,2,5-6,9-11H2,1H3 |
| Standard InChI Key | OHTURPRJKKIEHY-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCC4 |
Introduction
3-Methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a molecular formula of C14H13N3O2S and a molecular weight of 356.442 g/mol . This compound belongs to the pyrimidoindole class, which is known for its diverse biological activities, including potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from appropriate indole and pyrimidine precursors. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Potential Applications
While specific biological activities of this compound are not widely reported, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrimidoindoles have been explored for their anticancer, anti-inflammatory, and antimicrobial properties. The presence of a piperidine ring, known for its role in many biologically active compounds, suggests potential interactions with enzymes or receptors relevant to neurological or cardiovascular diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume